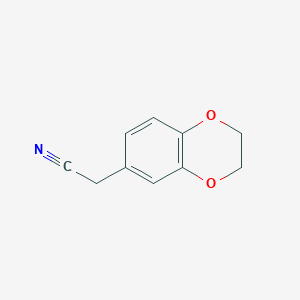

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is a nitrile-substituted benzodioxin derivative. The nitrile functional group imparts distinct electronic and reactivity properties, making it a versatile intermediate in organic synthesis and drug discovery. This compound is part of a broader class of benzodioxin derivatives studied for pharmacological activities, including anti-inflammatory, anti-diabetic, and antihepatotoxic effects .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONLKONEGHMVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406135 | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17253-10-0 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of acetonitrile . The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or alkylating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile exhibits promising anticancer properties. Its mechanism appears to involve the inhibition of specific pathways associated with tumor growth and metastasis. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : In vitro studies indicated that treatment with this compound led to a significant reduction in markers of oxidative damage in neuronal cultures exposed to neurotoxic agents .

Polymer Chemistry

The compound can serve as a useful building block in the synthesis of novel polymers. Its unique structure allows for modifications that can enhance material properties.

- Application Example : Researchers have utilized this compound in the development of biodegradable polymers with enhanced mechanical strength and thermal stability .

Bioremediation Efforts

The compound's properties may also be leveraged in environmental applications, particularly in bioremediation processes where toxic compounds are degraded by microbial action.

- Research Insight : Studies have shown that certain microbial strains can utilize this compound as a carbon source, suggesting its potential role in bioremediation strategies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring structure allows for effective interaction with various biological molecules, making it a versatile compound for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzodioxin derivatives exhibit diverse biological activities depending on substituents and functional groups. Below is a comparative analysis of structurally related compounds:

Key Findings:

Anti-Inflammatory Activity :

- The carboxylic acid derivative (C10H10O4) demonstrated potency similar to ibuprofen, likely due to its ability to inhibit cyclooxygenase (COX) enzymes .

- In contrast, nitrile-substituted analogs (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile) lack reported anti-inflammatory data, suggesting functional group specificity for this activity.

Anti-Diabetic Potential: Sulfonamide-acetamide derivatives (e.g., compounds 7i and 7k) showed moderate α-glucosidase inhibition, with IC50 values ~80 μM .

Antihepatotoxic Effects: Flavone-dioxane hybrids (e.g., 3',4'-(1",4"-dioxino)flavone) exhibited significant hepatoprotection, attributed to the flavonoid moiety’s antioxidant properties combined with the dioxane ring’s bioavailability .

Chloro substitution (e.g., C10H8ClNO2) introduces electron-withdrawing effects, which may alter reactivity in subsequent synthetic steps .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzodioxin moiety which is known for various biological activities. Its structural formula can be represented as follows:

Cytotoxic Activity

Research has demonstrated that derivatives of benzodioxin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values indicating effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 |

| Compound B | MRC-5 | 17.4 |

Although specific data on this compound is limited, its structural analogs demonstrate promising cytotoxic profiles, suggesting potential for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of benzodioxin derivatives have been explored extensively. In particular, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Recent studies indicate the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| FZ100 | Staphylococcus aureus | 0.3 |

| FZ116 | Bacillus subtilis | 0.8 |

These results highlight the potential of benzodioxin derivatives as antimicrobial agents .

Neuroprotective Effects

Neuroprotective activities are critical for compounds targeting neurological disorders. Analogous compounds have been shown to protect against oxidative stress-induced neuronal damage. For example, certain benzodioxin derivatives demonstrated significant inhibition of lipid peroxidation and scavenging of superoxide radicals in vitro:

| Compound | Lipid Peroxidation Inhibition (%) | Superoxide Scavenging Activity (%) |

|---|---|---|

| Compound C | 85 | 75 |

| Compound D | 90 | 80 |

These findings suggest that this compound may possess similar neuroprotective properties warranting further exploration in models of neurodegenerative diseases .

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study involving analogs of benzodioxins showed protective effects against traumatic brain injury in mice, indicating potential therapeutic applications for conditions like stroke and trauma.

- Antimicrobial Efficacy : Compounds structurally related to this compound displayed significant antimicrobial activity with low cytotoxicity profiles in human cell lines.

Q & A

Q. How to resolve contradictions in spectral data during structural analysis?

Q. What computational methods support derivative design?

Q. How to validate synthetic purity for pharmacological testing?

- Use HPLC-MS (≥95% purity threshold) and melting point consistency (e.g., 7k melts at 153–154°C). Residual solvents (e.g., DMF) are quantified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.